molecular formula C48H59NO16 B12411389 Sudocetaxel

Sudocetaxel

Cat. No.: B12411389
M. Wt: 906.0 g/mol
InChI Key: XKHDVNYIFGGXRE-LEPVCIIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sudocetaxel Zendusortide (TH1902) is a novel peptide-drug conjugate designed for targeted cancer therapy. It combines two molecules of docetaxel with a sortilin-targeting peptide, TH19P01, via a cleavable succinyl linker. This compound is specifically designed to target sortilin-positive cancer cells, facilitating the internalization of the drug into the cells and enhancing its anticancer efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sudocetaxel Zendusortide is synthesized by conjugating two molecules of docetaxel to the TH19P01 peptide. The conjugation involves a cleavable succinyl linker, which ensures the release of docetaxel within the target cells. The synthetic route includes the following steps:

Industrial Production Methods

The industrial production of this compound Zendusortide involves large-scale peptide synthesis, followed by the conjugation process. The production process is optimized to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification techniques are common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Sudocetaxel Zendusortide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound Zendusortide include:

Scientific Research Applications

Sudocetaxel Zendusortide has several scientific research applications, including:

Mechanism of Action

Sudocetaxel Zendusortide exerts its effects through a combination of mechanisms:

    Targeted Delivery: The TH19P01 peptide targets the sortilin receptor on cancer cells, facilitating the internalization of the drug.

    Microtubule Stabilization: Once inside the cells, the released docetaxel binds to microtubules, preventing their depolymerization and inhibiting cell division.

    Immune Modulation: The compound activates the cGAS/STING pathway, leading to the production of type I interferons and other immune-stimulatory molecules. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sudocetaxel Zendusortide

This compound Zendusortide is unique due to its targeted delivery mechanism, which enhances its anticancer efficacy while minimizing systemic toxicity. The combination of docetaxel with the sortilin-targeting peptide allows for selective delivery to sortilin-positive cancer cells, reducing off-target effects and improving therapeutic outcomes .

Properties

Molecular Formula

C48H59NO16

Molecular Weight

906.0 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxopentanoyloxy)-3-phenylpropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C48H59NO16/c1-25(50)20-21-33(53)62-37(35(28-16-12-10-13-17-28)49-43(58)65-44(4,5)6)42(57)61-30-23-48(59)40(63-41(56)29-18-14-11-15-19-29)38-46(9,39(55)36(54)34(26(30)2)45(48,7)8)31(52)22-32-47(38,24-60-32)64-27(3)51/h10-19,30-32,35-38,40,52,54,59H,20-24H2,1-9H3,(H,49,58)/t30-,31-,32+,35-,36+,37+,38-,40-,46+,47-,48+/m0/s1

InChI Key

XKHDVNYIFGGXRE-LEPVCIIKSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.